4-((6-Methoxyquinolin-4-yl)oxy)aniline
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Overview
Description
4-((6-Methoxyquinolin-4-yl)oxy)aniline is an organic compound that features a quinoline moiety linked to an aniline group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methoxyquinolin-4-yl)oxy)aniline typically involves the reaction of 4-chloro-6-methoxyquinoline with 4-aminophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-Methoxyquinolin-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((6-Methoxyquinolin-4-yl)oxy)aniline involves its interaction with biological targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or protein function. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Similar Compounds
4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline: This compound is similar in structure but contains a nitro group and a quinazoline moiety.
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline: This compound has an additional methoxy group on the quinoline ring.
Uniqueness
4-((6-Methoxyquinolin-4-yl)oxy)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the quinoline ring can affect its electronic properties and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H14N2O2 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(6-methoxyquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H14N2O2/c1-19-13-6-7-15-14(10-13)16(8-9-18-15)20-12-4-2-11(17)3-5-12/h2-10H,17H2,1H3 |
InChI Key |
YCIPNVCZHXTDES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
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